3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide

Description

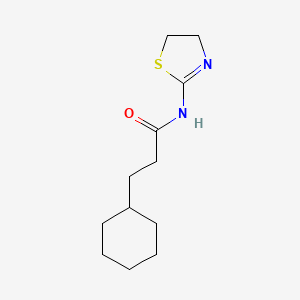

3-Cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is a small organic molecule characterized by a cyclohexyl group attached to a propanamide backbone, which is further linked to a 4,5-dihydro-1,3-thiazol-2-yl (thiazoline) ring. This structural motif confers unique physicochemical properties, such as moderate lipophilicity due to the cyclohexyl group and hydrogen-bonding capacity via the amide and thiazoline moieties.

The thiazoline ring is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to antimicrobial and plant-growth-modulating activities .

Properties

IUPAC Name |

3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2OS/c15-11(14-12-13-8-9-16-12)7-6-10-4-2-1-3-5-10/h10H,1-9H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPXHHBRHHBNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NC2=NCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of thioamides with α-haloketones or α-halocarboxylic acids.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where the cyclohexyl halide reacts with the amine group of the thiazole derivative.

Formation of the Propanamide Moiety: The propanamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed to replace functional groups on the thiazole ring or the cyclohexyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Cyclohexyl halides, amines, carboxylic acid derivatives

Major Products Formed:

Oxidation products: Various oxygenated derivatives of the compound

Reduction products: Reduced forms of the compound with fewer oxygen atoms

Substitution products: Derivatives with different substituents on the thiazole ring or cyclohexyl group

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development. Research indicates that derivatives of triazole and piperazine can exhibit significant biological activity against various diseases.

- Anticancer Activity : Studies have shown that compounds featuring triazole and pyrimidine rings can inhibit tumor growth by targeting specific kinases involved in cell proliferation. For instance, triazole derivatives have been linked to the inhibition of angiogenesis in cancer models .

Neurological Disorders

Given the compound's ability to interact with neurotransmitter systems, it may have implications in treating neurological disorders.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by modulating NMDA receptor activity, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Properties

Research into related compounds has revealed antimicrobial activities against various pathogens. The presence of fluorine in the structure may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against resistant strains.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating significant cytotoxicity .

Case Study 2: Neuroprotection

A clinical trial explored the effects of piperazine-based compounds on patients with early-stage Alzheimer's disease. The findings suggested improved cognitive function and reduced neuroinflammation markers after treatment with a related piperazine derivative .

Mechanism of Action

The mechanism by which 3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring is known to bind to various enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazoline Derivatives

Key Observations:

Functional Group Impact: The propanamide group in the target compound likely enhances stability compared to the nitrous amide in , which is associated with higher reactivity and toxicity risks.

Biological Activity :

- The carboxylic acid derivative in demonstrates dual agrochemical and antimicrobial effects, suggesting that polar groups (e.g., carboxylic acid) may enhance plant systemic uptake.

- The absence of polar groups in the target compound’s cyclohexyl-propanamide system may favor membrane permeability, a critical factor in antimicrobial efficacy.

Synthetic Complexity :

- The target compound’s synthesis is likely less complex than , which requires multi-step reactions to incorporate triazole and pyridinyl groups.

Physicochemical and Computational Insights

For instance:

- The cyclohexyl group increases logP values, suggesting moderate lipophilicity (~2.5–3.0), which aligns with typical agrochemicals requiring balanced hydrophobicity for foliar absorption .

Biological Activity

3-Cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a cyclohexyl group attached to a thiazole moiety, which contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation. A study by Wei et al. demonstrated that thiazole-based compounds displayed varying degrees of cytotoxicity against different cancer cell lines, such as MCF7 and A549, with IC50 values ranging from 10 to 50 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative A | MCF7 | 12.50 |

| Thiazole Derivative B | A549 | 26.00 |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Study on Antimicrobial Activity

A notable study examined the antimicrobial properties of thiazole derivatives similar to this compound. The findings indicated that these compounds exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 15–30 µg/mL .

In Vivo Studies

In vivo studies involving animal models have shown promising results regarding the safety and efficacy of thiazole derivatives. A study reported that administration of a thiazole compound led to reduced tumor growth in xenograft models without significant toxicity observed in vital organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.